3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that features a unique combination of a triazole ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the isoquinoline moiety can intercalate with DNA. These interactions can disrupt biological processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: is similar to other triazole and isoquinoline derivatives, such as:
Uniqueness
- Unique Combination : The combination of a triazole ring and an isoquinoline moiety in a single molecule is unique and provides distinct chemical and biological properties.
- Versatility : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile molecule for research and development.
Properties
IUPAC Name |
2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-21-14(19-20-18(21)25)9-4-10-22-16(23)12-7-2-5-11-6-3-8-13(15(11)12)17(22)24/h2-3,5-8H,4,9-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOIXCESCJEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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